Cas no 1448131-66-5 (2-(cyclopentylsulfanyl)-N-[2-hydroxy-2-methyl-3-(methylsulfanyl)propyl]acetamide)

2-(Cyclopentylsulfanyl)-N-[2-hydroxy-2-methyl-3-(methylsulfanyl)propyl]acetamide is a specialized organic compound featuring a cyclopentylthioether and a methylsulfanylpropylamide moiety. Its molecular structure, incorporating both hydrophobic (cyclopentyl) and hydrophilic (hydroxy) functional groups, suggests potential utility in medicinal chemistry or agrochemical applications. The presence of a thioether linkage enhances stability while the hydroxyl group offers reactivity for further derivatization. This compound may serve as an intermediate in synthesizing bioactive molecules, particularly those requiring controlled lipophilicity and metabolic stability. Its balanced polarity and functional group diversity make it a candidate for research in drug discovery or material science, where tailored solubility and reactivity are critical.
2-(cyclopentylsulfanyl)-N-[2-hydroxy-2-methyl-3-(methylsulfanyl)propyl]acetamide structure
1448131-66-5 structure
商品名:2-(cyclopentylsulfanyl)-N-[2-hydroxy-2-methyl-3-(methylsulfanyl)propyl]acetamide
CAS番号:1448131-66-5
MF:C12H23NO2S2
メガワット:277.446521043777
CID:5776788
PubChem ID:71806383

2-(cyclopentylsulfanyl)-N-[2-hydroxy-2-methyl-3-(methylsulfanyl)propyl]acetamide 化学的及び物理的性質

名前と識別子

    • AKOS024559127
    • 2-cyclopentylsulfanyl-N-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)acetamide
    • 2-(CYCLOPENTYLSULFANYL)-N-[2-HYDROXY-2-METHYL-3-(METHYLSULFANYL)PROPYL]ACETAMIDE
    • VU0549120-1
    • 2-(cyclopentylthio)-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)acetamide
    • F6436-0860
    • 1448131-66-5
    • 2-(cyclopentylsulfanyl)-N-[2-hydroxy-2-methyl-3-(methylsulfanyl)propyl]acetamide
    • インチ: 1S/C12H23NO2S2/c1-12(15,9-16-2)8-13-11(14)7-17-10-5-3-4-6-10/h10,15H,3-9H2,1-2H3,(H,13,14)
    • InChIKey: UKNNZWSFEWPTOY-UHFFFAOYSA-N
    • ほほえんだ: S(CC(NCC(C)(CSC)O)=O)C1CCCC1

計算された属性

  • せいみつぶんしりょう: 277.11702132g/mol
  • どういたいしつりょう: 277.11702132g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 17
  • 回転可能化学結合数: 7
  • 複雑さ: 245
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.7
  • トポロジー分子極性表面積: 99.9Ų

2-(cyclopentylsulfanyl)-N-[2-hydroxy-2-methyl-3-(methylsulfanyl)propyl]acetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6436-0860-2μmol
2-(cyclopentylsulfanyl)-N-[2-hydroxy-2-methyl-3-(methylsulfanyl)propyl]acetamide
1448131-66-5 90%+
2μl
$57.0 2023-05-20
Life Chemicals
F6436-0860-10mg
2-(cyclopentylsulfanyl)-N-[2-hydroxy-2-methyl-3-(methylsulfanyl)propyl]acetamide
1448131-66-5 90%+
10mg
$79.0 2023-05-20
Life Chemicals
F6436-0860-15mg
2-(cyclopentylsulfanyl)-N-[2-hydroxy-2-methyl-3-(methylsulfanyl)propyl]acetamide
1448131-66-5 90%+
15mg
$89.0 2023-05-20
Life Chemicals
F6436-0860-10μmol
2-(cyclopentylsulfanyl)-N-[2-hydroxy-2-methyl-3-(methylsulfanyl)propyl]acetamide
1448131-66-5 90%+
10μl
$69.0 2023-05-20
Life Chemicals
F6436-0860-1mg
2-(cyclopentylsulfanyl)-N-[2-hydroxy-2-methyl-3-(methylsulfanyl)propyl]acetamide
1448131-66-5
1mg
$54.0 2023-09-09
Life Chemicals
F6436-0860-5μmol
2-(cyclopentylsulfanyl)-N-[2-hydroxy-2-methyl-3-(methylsulfanyl)propyl]acetamide
1448131-66-5 90%+
5μl
$63.0 2023-05-20
Life Chemicals
F6436-0860-2mg
2-(cyclopentylsulfanyl)-N-[2-hydroxy-2-methyl-3-(methylsulfanyl)propyl]acetamide
1448131-66-5 90%+
2mg
$59.0 2023-05-20
Life Chemicals
F6436-0860-3mg
2-(cyclopentylsulfanyl)-N-[2-hydroxy-2-methyl-3-(methylsulfanyl)propyl]acetamide
1448131-66-5 90%+
3mg
$63.0 2023-05-20
Life Chemicals
F6436-0860-4mg
2-(cyclopentylsulfanyl)-N-[2-hydroxy-2-methyl-3-(methylsulfanyl)propyl]acetamide
1448131-66-5 90%+
4mg
$66.0 2023-05-20
Life Chemicals
F6436-0860-5mg
2-(cyclopentylsulfanyl)-N-[2-hydroxy-2-methyl-3-(methylsulfanyl)propyl]acetamide
1448131-66-5 90%+
5mg
$69.0 2023-05-20

2-(cyclopentylsulfanyl)-N-[2-hydroxy-2-methyl-3-(methylsulfanyl)propyl]acetamide 関連文献

2-(cyclopentylsulfanyl)-N-[2-hydroxy-2-methyl-3-(methylsulfanyl)propyl]acetamideに関する追加情報

2-(Cyclopentylsulfanyl)-N-[2-Hydroxy-2-Methyl-3-(Methylsulfanyl)propyl]acetamide: A Comprehensive Overview

2-(Cyclopentylsulfanyl)-N-[2-hydroxy-2-methyl-3-(methylsulfanyl)propyl]acetamide (CAS No. 1448131-66-5) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various therapeutic applications, particularly in the areas of pain management and neurodegenerative diseases. This article provides a detailed overview of the compound, including its chemical structure, synthesis methods, biological activities, and recent research advancements.

Chemical Structure and Properties

2-(Cyclopentylsulfanyl)-N-[2-hydroxy-2-methyl-3-(methylsulfanyl)propyl]acetamide is a small molecule with a molecular formula of C13H25NOS2. The compound features a cyclopentyl sulfide moiety and an acetamide functional group, which are key structural elements contributing to its biological activity. The presence of the hydroxy and methyl groups on the propyl side chain adds to its complexity and reactivity. The compound is typically synthesized through a multi-step process involving the coupling of a cyclopentyl sulfide derivative with an appropriate amine precursor, followed by acetylation to form the acetamide group.

The physical properties of 2-(cyclopentylsulfanyl)-N-[2-hydroxy-2-methyl-3-(methylsulfanyl)propyl]acetamide include a melting point of approximately 75°C and a solubility profile that allows it to be dissolved in common organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. These properties make it suitable for various experimental conditions in both in vitro and in vivo studies.

Synthesis Methods

The synthesis of 2-(cyclopentylsulfanyl)-N-[2-hydroxy-2-methyl-3-(methylsulfanyl)propyl]acetamide has been extensively studied, with several methods reported in the literature. One common approach involves the reaction of cyclopentyl mercaptan with an appropriate aldehyde or ketone to form the corresponding thioether. This intermediate is then reacted with an amine to form the amide, followed by acetylation to introduce the acetamide group. Another method involves the use of transition metal-catalyzed coupling reactions, such as palladium-catalyzed cross-coupling, to construct the desired scaffold.

The choice of synthesis method depends on factors such as yield, purity, and scalability. Recent advancements in green chemistry have also led to the development of more environmentally friendly synthetic routes for this compound, reducing the use of hazardous reagents and minimizing waste production.

Biological Activities

2-(Cyclopentylsulfanyl)-N-[2-hydroxy-2-methyl-3-(methylsulfanyl)propyl]acetamide has demonstrated a range of biological activities that make it a valuable candidate for drug development. One of its most notable properties is its ability to modulate pain pathways. Studies have shown that this compound can effectively inhibit nociceptive responses in animal models, suggesting its potential as an analgesic agent.

In addition to pain management, 2-(cyclopentylsulfanyl)-N-[2-hydroxy-2-methyl-3-(methylsulfanyl)propyl]acetamide has also been investigated for its neuroprotective effects. Research has indicated that it can reduce oxidative stress and inflammation in neuronal cells, which are key factors in the progression of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. These findings have opened up new avenues for exploring its therapeutic potential in these conditions.

Clinical Trials and Research Advancements

The promising preclinical results for 2-(cyclopentylsulfanyl)-N-[2-hydroxy-2-methyl-3-(methylsulfanyl)propyl]acetamide have led to increased interest in advancing it into clinical trials. Several Phase I trials have been conducted to evaluate its safety and pharmacokinetic profile in humans. Preliminary data from these trials have shown that the compound is well-tolerated at therapeutic doses, with no significant adverse effects reported.

Ongoing Phase II trials are currently underway to further assess its efficacy in treating chronic pain and neurodegenerative disorders. These trials are designed to provide more detailed insights into the compound's mechanism of action and its potential as a novel therapeutic agent.

Conclusion

2-(Cyclopentylsulfanyl)-N-[2-hydroxy-2-methyl-3-(methylsulfanyl)propyl]acetamide (CAS No. 1448131-66-5) is a promising compound with a unique chemical structure that offers significant potential for therapeutic applications. Its ability to modulate pain pathways and provide neuroprotective effects makes it an attractive candidate for drug development. Ongoing research and clinical trials will continue to elucidate its full therapeutic potential, potentially leading to new treatments for chronic pain and neurodegenerative diseases.

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